Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with the molecular formula C13H16N2O2. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may act by blocking γ-aminobutyric acid receptors, similar to the mechanism of action of zolpidem, a well-known hypnotic drug . This interaction can lead to various biological effects, including sedation and anxiolysis.
Comparison with Similar Compounds
Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: Used to treat insomnia, shares a similar mechanism of action.
Alpidem: Another hypnotic drug with fewer side effects compared to classical benzodiazepines.
These compounds highlight the unique properties of this compound, particularly its potential for therapeutic applications with reduced side effects .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate |
InChI |
InChI=1S/C13H16N2O2/c1-3-10-5-6-12-14-8-11(15(12)9-10)7-13(16)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
WSNJVFQRILWOIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C(=NC=C2CC(=O)OCC)C=C1 |
Origin of Product |
United States |
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